molecular formula C22H21N5O3 B2941389 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872628-12-1

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2941389
CAS No.: 872628-12-1
M. Wt: 403.442
InChI Key: ZGYANYWNOKXNIY-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:

  • N3-Benzyl substitution: Enhances aromatic π-π interactions with target proteins.
  • 1-Methyl and 7,8-dihydro groups: Influence conformational stability and metabolic resistance .

Properties

CAS No.

872628-12-1

Molecular Formula

C22H21N5O3

Molecular Weight

403.442

IUPAC Name

2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3

InChI Key

ZGYANYWNOKXNIY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Substitution at N3: Benzyl vs. Fluorobenzyl vs. Alkyl Groups

Compound N3 Substituent Key Findings
Target Compound Benzyl Aromatic interactions likely; moderate lipophilicity
3-(2-Fluorobenzyl) analog 2-Fluorobenzyl Increased lipophilicity (logP ~2.8) and enhanced receptor binding affinity
3-Isohexyl derivative Isohexyl (8e) Optimal alkyl chain length for PDE4B1 inhibition (IC50 = 45 nM) but inferior to parent compound

Insights :

  • Fluorinated benzyl groups improve target engagement but may raise toxicity concerns.
  • Alkyl chains (e.g., isohexyl) optimize enzyme inhibition but lack aromatic interaction benefits .

Position 8 Modifications: 2-Methoxyphenyl vs. Isoquinoline Derivatives

Compound Position 8 Group Activity Profile
Target Compound 2-Methoxyphenyl Unreported PDE/kinase activity; inferred moderate solubility
Compound 5 () Dihydroisoquinolin-2(1H)-yl High 5-HT1A affinity (Ki = 15 nM); PDE10A IC50 = 85 nM

Insights :

  • Bulky isoquinoline derivatives enhance serotonin receptor affinity but reduce solubility.
  • 2-Methoxyphenyl may favor kinase selectivity over PDEs due to smaller steric bulk .

Position 7 Substitutions: Impact on Selectivity

Compound Position 7 Group Key Findings
Target Compound Unsubstituted Likely reduced kinase off-target effects
Compound 65 () 2'-Methyl-4'-hydroxyphenyl Hydroxyl group enhances kinase selectivity via H-bonding

Insights :

  • Substitutions at position 7 (e.g., polar groups) improve kinase inhibitor selectivity but may compromise metabolic stability .

Biological Activity

3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₃H₃₁N₅O₃S
  • Molecular Weight : 527.6 g/mol
  • IUPAC Name : (3R)-3-benzyl-4-(4-methoxyphenyl)sulfonyl-1-[(1-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile

The compound features a complex structure that includes an imidazole ring and various functional groups that contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine have shown efficacy as Toll-like receptor (TLR) agonists. TLRs play a crucial role in the immune response by recognizing pathogens and triggering immune activation. The compound's ability to activate TLR7/8 may enhance the host's antiviral response against infections such as hepatitis C and other viral pathogens .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. In vitro studies have shown that 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine can inhibit the proliferation of several cancer cell lines by inducing cell cycle arrest and apoptosis .

Enzyme Inhibition

Another area of interest is the compound's inhibitory effects on specific enzymes. Research has indicated that it may inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. By modulating PLA2 activity, this compound could potentially reduce inflammation and provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Case Study 1: TLR Agonism and Immune Response Enhancement

In a study published in Nature Communications, researchers explored the immune-modulating effects of imidazole derivatives on TLR7/8 activation. The results showed that compounds with structural similarities to 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine significantly increased the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). This suggests a potential application for enhancing vaccine responses or treating viral infections through immune modulation .

Case Study 2: Anticancer Activity in Cell Lines

A study published in Cancer Letters evaluated the cytotoxic effects of various imidazole derivatives on breast cancer cell lines. The findings indicated that treatment with 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. This supports further investigation into its potential as an anticancer agent .

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